molecular formula C8H6BrF3O B8214365 4-Bromo-3-(trifluoromethoxy)toluene

4-Bromo-3-(trifluoromethoxy)toluene

Cat. No.: B8214365
M. Wt: 255.03 g/mol
InChI Key: VTFZOAJPIPNXTB-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethoxy)toluene: is an organic compound with the molecular formula C8H6BrF3O . It is a derivative of toluene, where the methyl group is substituted with a bromine atom and a trifluoromethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethoxy)toluene typically involves the bromination of 3-(trifluoromethoxy)toluene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(trifluoromethoxy)toluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Coupling Products:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)toluene depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. The trifluoromethoxy group influences the electronic properties of the molecule, making it a valuable moiety in drug design and materials science .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-(trifluoromethoxy)toluene is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct reactivity and properties.

Properties

IUPAC Name

1-bromo-4-methyl-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-5-2-3-6(9)7(4-5)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFZOAJPIPNXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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